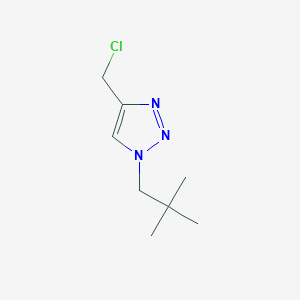

4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole

Description

Properties

IUPAC Name |

4-(chloromethyl)-1-(2,2-dimethylpropyl)triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClN3/c1-8(2,3)6-12-5-7(4-9)10-11-12/h5H,4,6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIQZSZMKEIRGBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CN1C=C(N=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(Chloromethyl)-1-neopentyl-1H-1,2,3-triazole is a compound belonging to the triazole class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and antitrypanosomal properties, supported by data tables and relevant research findings.

Structure and Synthesis

The structure of this compound can be represented as follows:

The synthesis typically involves the reaction of neopentyl azide with chloromethyl derivatives under controlled conditions to yield the desired triazole derivative.

Antibacterial Activity

Triazoles have been recognized for their antibacterial properties. Studies have shown that compounds with a triazole core exhibit significant activity against various bacterial strains.

- Minimum Inhibitory Concentration (MIC) : The MIC for this compound against Escherichia coli and Staphylococcus aureus was found to be comparable to standard antibiotics such as ceftriaxone.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | E. coli | 5 |

| Staphylococcus aureus | 10 |

Antifungal Activity

Triazoles are also known for their antifungal properties. The compound demonstrated effectiveness against fungal pathogens such as Candida albicans.

- Zone of Inhibition : The zone of inhibition measured for this compound was significant when tested against various fungal strains.

| Compound | Fungal Strain | Zone of Inhibition (mm) |

|---|---|---|

| This compound | Candida albicans | 18 |

| Aspergillus niger | 16 |

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation.

- Cell Line Studies : In vitro studies on cancer cell lines (e.g., HCT116) showed that this compound has an IC50 value of approximately 4 µM.

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 4 |

| MCF-7 | 5 |

Antitrypanosomal Activity

The compound has also been evaluated for its antitrypanosomal activity against Trypanosoma cruzi, the causative agent of Chagas disease.

- Activity Assessment : Preliminary results indicate that the compound exhibits moderate activity with an IC50 value of around 10 µM.

| Compound | IC50 (µM) |

|---|---|

| This compound | 10 |

Case Studies

Several case studies have highlighted the potential therapeutic applications of triazole derivatives:

- Antibacterial Efficacy : A study demonstrated that triazoles could effectively inhibit bacterial growth in vitro and in vivo models. The introduction of halogen groups enhanced their antibacterial potency.

- Antifungal Treatment : A clinical trial involving patients with systemic fungal infections showed promising results with triazole derivatives leading to significant clinical improvement.

- Cancer Therapy : Research involving animal models indicated that triazole compounds could reduce tumor size effectively without significant toxicity to normal tissues.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole are best understood through comparison with analogous 1,2,3-triazole derivatives. Key distinctions arise from substitutions at positions 1 and 4, influencing reactivity, physicochemical properties, and applications.

Table 1: Comparative Analysis of 1,2,3-Triazole Derivatives

*Calculated based on molecular formula.

Key Comparative Insights

Reactivity :

- The chloromethyl group in the target compound enables nucleophilic substitution (e.g., with amines or thiols), a feature shared with 4-(chloromethyl)-5-methyl-1-phenyl-1H-1,2,3-triazole . In contrast, derivatives like 4-(diethoxymethyl)-substituted triazoles exhibit lower reactivity due to ether stabilization .

Steric and Electronic Effects :

- The neopentyl group imposes significant steric hindrance, reducing reaction rates in bulky environments compared to linear alkyl or aromatic substituents (e.g., phenyl or allyl groups) .

- Electron-withdrawing groups (e.g., nitro in 4-nitrophenyl derivatives) enhance electrophilic character at the triazole ring, facilitating interactions in biological targets .

Physicochemical Properties :

- Lipophilicity : Neopentyl and phenyl substituents increase logP values, favoring membrane permeability in drug design. Polar groups like diethoxymethyl reduce lipophilicity, improving aqueous solubility .

- Thermal Stability : Nitro-substituted triazoles (e.g., 4-nitrophenyl derivatives) display higher melting points (~465 K decomposition) due to strong intermolecular interactions .

For example, piperazinyl-tagged triazoles inhibit cancer cell lines (MCF-7, HepG2) via DNA intercalation . Fluorinated derivatives (e.g., 4-fluorobenzyl) exhibit antiviral activity by targeting protease enzymes .

Synthetic Accessibility :

- Most derivatives are synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) , a robust method for regioselective triazole formation . The neopentyl group may require tailored azide precursors to avoid steric challenges during cycloaddition.

Preparation Methods

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The cornerstone of triazole synthesis is the CuAAC reaction, which regioselectively forms 1,4-disubstituted 1,2,3-triazoles under mild conditions. This reaction involves:

- A terminal alkyne derivative bearing the neopentyl substituent

- An organic azide precursor

- Catalyst: CuI (2.0 equivalents)

- Base: Triethylamine (3.0 equivalents)

- Solvent: Acetonitrile or aqueous medium

- Temperature: Room temperature

- Reaction time: Approximately 3 hours

The azide and alkyne are combined in the presence of CuI and triethylamine, stirred at room temperature, followed by extraction and purification via flash chromatography to yield the desired 1-neopentyl-1,2,3-triazole intermediate with yields typically ranging from 76% to 82%.

Chloromethylation of the Triazole Ring

To install the chloromethyl group at the 4-position of the triazole ring, the triazole intermediate undergoes chloromethylation using:

- Formaldehyde (as a source of the methylene group)

- Hydrochloric acid (providing the chloride ion)

This electrophilic substitution introduces the chloromethyl substituent selectively at the 4-position due to the electronic properties of the triazole ring.

Coupling with Neopentyl Substituent

The neopentyl group is introduced at the N1 position of the triazole ring either by:

- Using a neopentyl-substituted alkyne in the CuAAC step, ensuring regioselective N1 substitution during cycloaddition

- Alternatively, alkylation of the N1 position of the preformed triazole ring using neopentyl halides under basic conditions

The first method is preferred for regioselectivity and higher yields.

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| CuAAC Cycloaddition | CuI (2 equiv), Triethylamine (3 equiv), Acetonitrile | Room temperature | 3 h | 76-82 | Regioselective 1,4-disubstitution |

| Chloromethylation | Formaldehyde, HCl | Ambient to mild heating | 2-4 h | High | Selective 4-position substitution |

| N1-Neopentyl Introduction | Neopentyl alkyne in CuAAC or alkylation with neopentyl halide | Room temperature to reflux | 3-6 h | Moderate to high | Depends on method |

Mechanistic Insights

- The CuAAC reaction proceeds via a copper(I)-acetylide intermediate that reacts with the azide to form a metallacycle, which then collapses to the 1,4-disubstituted triazole ring.

- Chloromethylation likely proceeds via electrophilic attack of the triazole ring on the formaldehyde-HCl complex, forming the chloromethyl substituent at the 4-position.

- Neopentyl substitution at N1 is driven by nucleophilic attack on the neopentyl electrophile or by using neopentyl-substituted alkynes in the CuAAC step, ensuring regioselectivity.

Research Findings and Comparative Analysis

- The CuAAC method is widely accepted for its mild conditions, high regioselectivity, and good yields in synthesizing 1,2,3-triazoles with various substituents.

- Chloromethylation using formaldehyde and hydrochloric acid is a classical and efficient method for introducing chloromethyl groups on heterocycles, including triazoles.

- Alternative methods involving oxidative cyclization or multi-component reactions exist for triazole synthesis but are less commonly applied for specifically chloromethylated neopentyl derivatives.

- The use of neopentyl-substituted alkynes in CuAAC is preferred over post-cycloaddition alkylation due to better regioselectivity and fewer side reactions.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Advantages | Limitations |

|---|---|---|---|

| Triazole ring formation | CuAAC with neopentyl alkyne and azide | High regioselectivity, mild conditions | Requires copper catalyst |

| Chloromethylation | Reaction with formaldehyde and HCl | Efficient, selective for 4-position | Requires careful control of conditions |

| N1-Neopentyl substitution | Use of neopentyl alkyne in CuAAC or alkylation | Regioselective, good yields | Alkylation may cause side reactions |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(chloromethyl)-1-neopentyl-1H-1,2,3-triazole, and how can reaction conditions be controlled to maximize yield?

- Methodology : The synthesis typically involves cyclocondensation of azide and alkyne precursors via copper-catalyzed azide-alkyne cycloaddition (CuAAC). Key steps include:

- Use of 1-azidoneopentane and propargyl chloride derivatives as precursors .

- Optimization of reaction temperature (60–80°C) and solvent polarity (e.g., THF or DMF) to enhance regioselectivity .

- Catalytic systems: Cu(I) salts (e.g., CuBr) with stabilizing ligands (e.g., tris(benzyltriazolylmethyl)amine) to prevent side reactions .

- Yield Maximization : Monitor reaction progress via TLC, and employ purification techniques like column chromatography (hexane/ethyl acetate gradients) or recrystallization .

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

- Techniques :

- ¹H/¹³C NMR : Identify triazole proton (δ 7.5–8.0 ppm) and chloromethyl group (δ 4.5–5.0 ppm for CH₂Cl). Neopentyl groups show distinct singlet peaks for tert-butyl protons (δ 1.0–1.2 ppm) .

- IR Spectroscopy : Confirm C-Cl stretch (550–750 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ and fragmentation patterns (e.g., loss of Cl via α-cleavage) .

Q. How does the chloromethyl group influence the compound’s reactivity in subsequent derivatization reactions?

- Reactivity : The chloromethyl group acts as a versatile electrophilic site for nucleophilic substitution (e.g., with amines, thiols) or cross-coupling reactions (e.g., Suzuki-Miyaura) .

- Challenges : Competing elimination reactions may occur under basic conditions; mitigate via low-temperature protocols (<40°C) and anhydrous solvents .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and X-ray crystallographic results for this compound?

- Contradiction Analysis :

- Spectral vs. Crystallographic Data : Discrepancies in molecular geometry (e.g., bond angles) may arise from dynamic effects in solution (NMR) vs. static solid-state (X-ray) structures. Validate via:

- DFT Calculations : Compare optimized gas-phase structures with crystallographic data .

- SHELX Refinement : Use anisotropic displacement parameters and Hirshfeld surface analysis to resolve disorder in crystal lattices .

- Case Example : If NMR suggests conformational flexibility (e.g., triazole ring puckering), employ variable-temperature NMR or molecular dynamics simulations .

Q. What computational methods (e.g., DFT) are suitable for predicting the electronic properties of this triazole derivative?

- Methodology :

- DFT Settings : Use B3LYP/6-311+G(d,p) basis set to model frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps .

- Applications : Predict nucleophilic/electrophilic sites for drug design or ligand coordination .

- Validation : Cross-check computed IR/NMR spectra with experimental data (RMSD <5%) .

Q. What strategies exist for incorporating this compound into coordination polymers or supramolecular architectures?

- Design Principles :

- Metal Coordination : Exploit the triazole’s N3 atom as a ligand for transition metals (e.g., Cu(II), Zn(II)) to form 1D/2D networks .

- Supramolecular Interactions : Utilize CH-Cl hydrogen bonds and π-π stacking between aromatic rings to stabilize crystal packing .

- Experimental Workflow :

- Synthesize metal complexes under inert atmosphere (Schlenk line).

- Characterize via single-crystal XRD (SHELXL refinement) and TGA/DSC for stability analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.